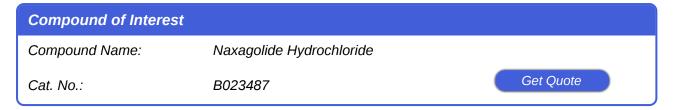


An In-depth Technical Guide to Naxagolide Hydrochloride: Chemical Properties and Structure

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Naxagolide Hydrochloride, also known by synonyms such as (+)-PHNO, Dopazinol, L-647,339, and MK-458, is a potent dopamine receptor agonist.[1][2] Developed by Merck & Co. in the 1980s and 1990s, it was investigated primarily for the treatment of Parkinson's disease. [2] Although it reached Phase 2 clinical trials, it was ultimately discontinued due to issues with efficacy and/or toxicity and was never marketed.[2] Naxagolide is a non-ergoline, naphthoxazine derivative that acts as a selective D2 and D3 dopamine receptor agonist.[1][2] Its hydrochloride salt form is used for research and as a reference standard in analytical and quality control applications.[1][3]

Chemical Structure and Properties

Naxagolide Hydrochloride is the hydrochloride salt of Naxagolide.[1] The structure features a hexahydronaphthoxazine core with a propyl group at the 4-position and a hydroxyl group at the 9-position.[4] The presence of two stereocenters gives it a specific three-dimensional conformation.[5]

Table 1: Chemical Identifiers and Properties of Naxagolide Hydrochloride



Property	Value	Source(s)
IUPAC Name	(4aR,10bR)-4-propyl- 2,3,4a,5,6,10b- hexahydrobenzo[h][1] [6]benzoxazin-9- ol;hydrochloride	[1]
Synonyms	Naxagolide HCl, MK-458, L- 647,339, (+)-PHNO Hydrochloride, Dopazinol	[1][2]
CAS Number	99705-65-4	[1][7]
Molecular Formula	C15H22CINO2	[1][5][7]
Molecular Weight	283.79 g/mol	[1][5][7]
Melting Point	280-282 °C	[7]
Appearance	White to off-white solid	[6]
SMILES	CCCN1CCO[C@H]2[C@H]1C CC3=C2C=C(C=C3)O.Cl	[1]
InChI	InChI=1S/C15H21NO2.CIH/c1- 2-7-16-8-9-18-15-13-10- 12(17)5-3-11(13)4-6- 14(15)16;/h3,5,10,14- 15,17H,2,4,6- 9H2,1H3;1H/t14-,15-;/m1./s1	[1]
InChlKey	NNEACMQMRLNNIL- CTHHTMFSSA-N	[1]

Mechanism of Action

Naxagolide is a potent agonist of the dopamine D2 and D3 receptors.[2][6][8] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase. This action leads to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). Naxagolide exhibits a significant selectivity for the D3 receptor over the D2



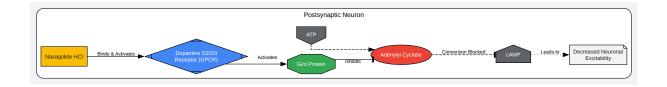


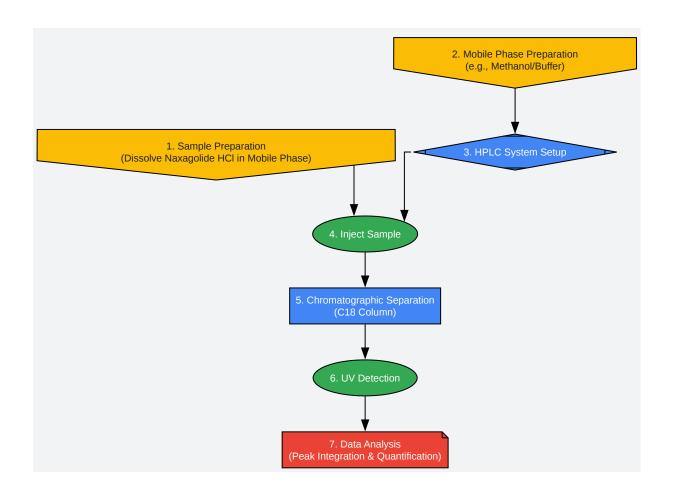


receptor, with reported Ki values of 0.16 nM and 8.5 nM, respectively, indicating a roughly 50-fold selectivity.[2]

Beyond its primary targets, Naxagolide has also been shown to have a high affinity for the dopamine D4.4 receptor and serotonin receptors, specifically 5-HT_{1a} and 5-HT₇.[9] It acts as a full agonist at D4.4 and 5-HT_{1a} receptors with potencies comparable to its action at D2 and D3 receptors.[9] Furthermore, studies suggest that Naxagolide can promote the formation of D3-D2 receptor heterodimers, which may be relevant to its functional properties.[9]







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